molecular formula C8H5F3N4 B1391523 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole CAS No. 1027510-31-1

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

Cat. No. B1391523
M. Wt: 214.15 g/mol
InChI Key: UXFIVNDUNCVKIC-UHFFFAOYSA-N
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Description

The compound “1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole” is likely to be an organic compound containing a tetrazole ring and a trifluoromethyl group attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazine derivatives .

Scientific Research Applications

Molecular Structure and Docking Studies

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole and related compounds have been the subject of molecular docking studies and X-ray structure determination. For example, the molecular structure of a similar compound, 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, was determined using X-ray crystallography, revealing details about the tetrazole ring's planarity and the angles between the aryl and tetrazole rings. Docking studies with cyclooxygenase-2 enzyme identified key amino acid residues interacting with the molecule (Al-Hourani et al., 2015).

Synthesis and Structural Studies

Research has focused on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including 1-phenyl-1H-tetrazole and derivatives. These studies involve characterizing these compounds using various spectroscopic techniques and determining their molecular structures through X-ray diffraction. Investigations into their thermal decomposition, including the release of nitrogen and isonitrile as decomposition products, have been conducted (Yılmaz et al., 2015).

Biological Evaluation and Docking Studies

The synthesis of tetrazole-containing compounds and their evaluation in biological contexts, like antibacterial studies, has been explored. Molecular docking studies, along with pharmacokinetic predictions and evaluations of molecular properties such as electronic structure and hyperpolarizability, have been carried out for these compounds (Dhevaraj et al., 2019).

Coordination Chemistry

Research in coordination chemistry has led to the synthesis of complexes involving 1-phenyl-1H-tetrazole and related compounds. These complexes have been characterized, and their structural, electronic, and optical properties have been studied. This includes the investigation of tetrazole's role in the formation of coordination polymers and their properties such as dielectric constant and luminescence (Chen et al., 2011).

Anti-Corrosive Applications

Tetrazole derivatives have been studied for their anti-corrosive behavior, particularly on metal surfaces like copper and brass in acidic mediums. These studies involve understanding the adsorption behavior and effectiveness of these compounds as corrosion inhibitors, supported by theoretical investigations like Density Functional Theory (DFT) calculations and electrochemical measurements (Bourzi et al., 2020).

Synthesis and Catalysis

The utility of tetrazole derivatives in catalysis has been explored. For instance, 1-(2-Iodophenyl)-1H-tetrazole has been used as a ligand in palladium-catalyzed Heck reactions, demonstrating the versatility of these compounds in synthetic chemistry (Gupta et al., 2004).

Future Directions

While specific future directions for this compound are not available, similar compounds with trifluoromethyl groups are being studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-1-3-7(4-2-6)15-5-12-13-14-15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFIVNDUNCVKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Grandane, M Tanc, R Zalubovskis… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 6-substituted sulfocoumarins incorporating substituted-1,2,3,4-tetrazol-5-yl moieties were synthesized by reaction of 6-iodo-sulfocoumarin and the corresponding tetrazole …
Number of citations: 58 www.sciencedirect.com
D Pandey - 2021 - search.proquest.com
Cancer continues to be a leading global health concern. Despite notable progress in current chemotherapeutics, drug resistance often contributes to treatment failure and poor …
Number of citations: 2 search.proquest.com

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